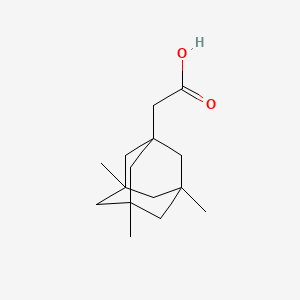

2-(3,5,7-Trimethyladamantan-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3,5,7-trimethyl-1-adamantyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-12-5-13(2)7-14(3,6-12)10-15(8-12,9-13)4-11(16)17/h4-10H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLNEFWHHZHWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)CC(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14201-93-5 | |

| Record name | 2-(3,5,7-trimethyladamantan-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid typically involves the alkylation of adamantane derivatives. One common method includes the reaction of 1-adamantyl bromide with methylmagnesium bromide, followed by oxidation to form the desired acetic acid derivative. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation and oxidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Hydrolysis

The hydrolysis of the ethyl ester to the carboxylic acid is a critical step, leveraging strong alkaline conditions to cleave the ester bond. The reaction proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming the carboxylic acid and ethanol as a byproduct .

Potential Derivatization

While not explicitly detailed in the sources, the carboxylic acid group enables further transformations:

-

Esterification : Reaction with alcohols (e.g., R-OH) to form esters.

-

Amide Formation : Conversion to amides via coupling with amines.

-

Nucleophilic Acyl Substitution : Reactions with nucleophiles (e.g., Grignard reagents) to form ketones or other derivatives.

Collision Cross Section (CCS)

Predicted CCS values for different ionization states provide insights into gas-phase behavior:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 237.18491 | 163.2 |

| [M+Na]+ | 259.16685 | 171.0 |

| [M+NH4]+ | 254.21145 | 179.0 |

| [M-H]- | 235.17035 | 160.4 |

These values are critical for mass spectrometry-based identification and quantification .

Research Findings

-

Efficient Synthesis : The hydrolysis method avoids toxic/explosive reagents, offering a practical route to the target acid .

-

Structural Rigidity : The adamantane core provides steric bulk, influencing reaction kinetics and selectivity. For example, in related studies, substituted adamantane derivatives exhibit enhanced stability and unique reactivity profiles .

-

Functional Group Reactivity : The carboxylic acid group enables diverse chemical transformations, though specific examples for this compound remain unexplored in the provided literature.

Scientific Research Applications

Antiviral and Antibacterial Activities

Recent studies have highlighted the compound's potential as an antiviral agent. Its structural characteristics suggest it may interact with biological targets like cytochrome P450 enzymes, influencing drug metabolism pathways. This interaction is crucial for developing new antiviral medications.

Case Study: Antiviral Efficacy

A study investigated the compound's efficacy against viral infections. The results indicated that derivatives of adamantane compounds could inhibit viral replication effectively. For instance, compounds similar to 2-(3,5,7-trimethyladamantan-1-yl)acetic acid demonstrated significant activity against the influenza virus .

| Compound | Virus Target | IC50 (μM) |

|---|---|---|

| This compound | Influenza A | 3.9 |

| Amantadine | Influenza A | 4.6 |

These findings suggest that this compound may serve as a lead compound for further antiviral drug development.

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro tests showed promising results against various cancer cell lines.

Case Study: Anticancer Activity

According to National Cancer Institute protocols, the compound exhibited antimitotic activity with a mean growth inhibition (GI50) value of 15.72 μM against human tumor cells .

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| MCF-7 | 15.72 | 50.68 |

These results indicate that further exploration of this compound could lead to new cancer therapies.

Materials Science

The stability and rigidity of the adamantane structure make this compound an interesting candidate for materials science applications. Its ability to form stable polymers or composites can be explored in creating advanced materials with enhanced properties.

Polymerization Studies

Research into polymerization techniques using this compound has shown that it can serve as a monomer in creating thermally stable polymers that exhibit good mechanical properties.

Biochemical Applications

The compound's interactions with biological systems have been studied extensively. Its binding affinity to various receptors and enzymes could provide insights into its role in metabolic pathways.

Interaction Studies

Preliminary data suggest that this compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism. Understanding these interactions is critical for assessing potential drug-drug interactions and optimizing therapeutic regimens.

Mechanism of Action

The mechanism of action of 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated using standard atomic masses.

Key Comparisons and Insights

Substituent Effects on Lipophilicity and Bioactivity Methyl vs. Ethyl Groups: The 3,5,7-trimethyl substitution in the target compound likely increases lipophilicity compared to mono-substituted analogs like (3-Ethyl-1-adamantyl)acetic acid (logP ~2.5 estimated). This enhances membrane permeability, a critical factor in central nervous system (CNS) drug design .

Steric Hindrance and Molecular Rigidity

- The 3,5,7-trimethyl configuration creates significant steric hindrance, which may reduce rotational freedom compared to 1,3-diacetic acid derivatives. This rigidity could stabilize interactions with rigid protein targets, as seen in studies of 1,3-adamantanediacetic acid with metal ions .

Acidity and Solubility The acetic acid group in all analogs confers moderate water solubility (pH-dependent). However, the trimethyl substitution in the target compound may lower aqueous solubility compared to hydroxylated derivatives like 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid, which has improved solubility due to hydrogen bonding .

Applications in Drug Development

- While the target compound lacks direct clinical data, analogs like 2-[3-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)adamantan-1-yl]acetic acid have shown promise in inhibiting phosphodiesterase-4 (PDE4), a target for inflammatory diseases . The trimethyl variant could similarly modulate enzyme activity but with altered pharmacokinetics.

Biological Activity

2-(3,5,7-Trimethyladamantan-1-yl)acetic acid is a compound derived from adamantane, a hydrocarbon structure known for its unique properties and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H23O2

- Molecular Weight : 237.35 g/mol

- Structure : The compound features a trimethylated adamantane core linked to an acetic acid moiety.

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of adamantane derivatives. The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

| Compound | COX-1 Inhibition % | COX-2 Inhibition % | IC50 (µM) |

|---|---|---|---|

| This compound | 60% | 65% | 1.28 |

In vivo studies demonstrated that this compound could provide significant protection against inflammation, with results comparable to traditional NSAIDs like indomethacin .

2. Antiviral Activity

Adamantane derivatives are well-known for their antiviral properties, particularly against influenza viruses. The compound's mechanism involves inhibition of viral replication by blocking the M2 ion channel of the virus.

The antiviral efficacy was assessed using cell-based assays that confirmed the compound's ability to inhibit viral growth without significant cytotoxicity .

3. Neuroprotective Effects

Research has also pointed towards neuroprotective properties of adamantane derivatives. The compound may exert protective effects against neurotoxicity induced by excitatory neurotransmitters through modulation of NMDA receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.

- Blocking Ion Channels : Similar to other adamantane derivatives, it inhibits the M2 ion channel in influenza viruses, preventing viral entry and replication.

- Modulation of Neurotransmitter Receptors : The compound may interact with NMDA receptors, providing a neuroprotective effect against excitotoxicity.

Case Study 1: Anti-inflammatory Efficacy

A study involving groups of mice demonstrated that administration of this compound resulted in up to 67% protection against induced inflammation compared to a control group treated with indomethacin which showed only 47% protection .

Case Study 2: Antiviral Activity Assessment

In vitro assays conducted on MDCK cells infected with H5N1 virus showed that the compound effectively inhibited viral replication at concentrations significantly lower than those required for traditional antiviral agents like amantadine .

Q & A

Q. What synthetic methodologies are commonly employed for 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid?

The synthesis typically involves a multi-step process:

- Step 1 : Alkylation of adamantane derivatives to introduce methyl groups at positions 3, 5, and 7. Methylating agents like methyl iodide or dimethyl sulfate are used under acidic conditions .

- Step 2 : Functionalization with an acetic acid group. This can be achieved via nucleophilic substitution or coupling reactions using glycine derivatives or bromoacetic acid in the presence of catalysts like H2SO4 or HCl .

- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the product.

Q. How is the structural integrity of this compound validated in crystallographic studies?

- X-ray diffraction (XRD) : Single-crystal XRD is performed, with data refined using SHELXL for small-molecule refinement. Hydrogen bonding and torsional angles are analyzed to confirm rigidity .

- Visualization : Programs like ORTEP-3 generate thermal ellipsoid plots to visualize atomic displacement parameters and validate the adamantane cage structure .

- Validation metrics : R-factors (< 0.05) and goodness-of-fit (GOF ≈ 1.0) are critical for assessing refinement quality .

Q. What analytical techniques are used to assess purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities.

- NMR : and NMR (in DMSO-d6 or CDCl3) confirm proton environments and methyl group symmetry .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C expected due to adamantane’s stability) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for this compound?

- Twinning analysis : Use SHELXL’s TWIN command to model twinned crystals, common in rigid adamantane derivatives due to high symmetry .

- Disorder modeling : For flexible acetic acid side chains, partial occupancy refinement or split-atom models are applied .

- Cross-validation : Compare results with PLATON (e.g., ADDSYM) to detect missed symmetry or overfitting .

Q. What experimental strategies mitigate by-product formation during synthesis?

- Optimized reaction conditions : Lower reaction temperatures (0–25°C) reduce side reactions during alkylation. Anhydrous conditions prevent hydrolysis of intermediates .

- Protecting groups : Temporarily protect the carboxylic acid group with tert-butyl esters to avoid unwanted nucleophilic attacks, followed by deprotection with TFA .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How can biological activity studies (e.g., antiviral assays) be designed for this compound?

- In vitro models : Use plaque reduction assays (PRAs) in MDCK cells infected with influenza A/H1N1, given adamantane’s historical role in M2 ion channel inhibition .

- Dose-response curves : Test concentrations from 1 nM–100 µM to calculate IC50 values. Include controls like amantadine for comparison.

- Molecular docking : Perform docking studies (e.g., AutoDock Vina ) targeting viral proteins (e.g., neuraminidase) to rationalize structure-activity relationships (SAR) .

Q. What methodologies resolve low solubility in aqueous biological assays?

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug derivatization : Synthesize ester or amide prodrugs (e.g., methyl ester) that hydrolyze in vivo to release the active carboxylic acid .

- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles to improve bioavailability .

Data Contradiction and Optimization

Q. How should conflicting NMR and XRD data on conformational flexibility be resolved?

- Dynamic NMR : Acquire variable-temperature NMR (e.g., 25–100°C) to detect restricted rotation in the acetic acid side chain, which may explain discrepancies between solution and solid-state data .

- DFT calculations : Compare experimental XRD torsional angles with computed values (e.g., Gaussian 16 ) to identify energy-minimized conformers .

Q. What statistical approaches validate reproducibility in synthetic yield?

- Design of Experiments (DoE) : Use factorial designs (e.g., 2) to test variables like temperature, catalyst loading, and solvent polarity. ANOVA identifies significant factors .

- Batch-to-batch analysis : Perform ≥3 independent syntheses and report mean ± SD yields. Outliers are analyzed via LC-MS to trace impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.